

2-(Chloromethyl)-1-methylpiperidine molecular weight and formula

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Compound of Interest

Compound Name: 2-(Chloromethyl)-1-methylpiperidine

Cat. No.: B140178

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An In-Depth Technical Guide to **2-(Chloromethyl)-1-methylpiperidine**: Properties, Synthesis, and Applications

Introduction

2-(Chloromethyl)-1-methylpiperidine is a heterocyclic organic compound featuring a piperidine ring N-methylated and substituted at the 2-position with a chloromethyl group. This seemingly simple molecule is a highly versatile and reactive building block in synthetic organic chemistry. Its significance lies in the combination of the piperidine scaffold, a privileged structure found in a vast array of pharmaceuticals and bioactive molecules, and the reactive chloromethyl group, which serves as an electrophilic handle for facile chemical modification.^[1] This guide provides a comprehensive technical overview of its core properties, reactivity, plausible synthetic routes, and critical safety considerations, tailored for researchers and professionals in drug discovery and chemical development. We will distinguish between the free base form (CAS 49665-74-9) and its more commonly handled hydrochloride salt.

Core Molecular Attributes and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. **2-(Chloromethyl)-1-methylpiperidine** is typically encountered as a yellow solid in its free base form.^{[2][3]} Its hydrochloride salt is also a solid.

Key quantitative data are summarized below for both the free base and its hydrochloride salt, highlighting the differences in their molecular formulas and weights.

Property	2-(Chloromethyl)-1-methylpiperidine (Free Base)	2-(Chloromethyl)-1-methylpiperidine HCl (Salt)	Reference(s)
CAS Number	49665-74-9	27483-92-7	[4][5]
Molecular Formula	C ₇ H ₁₄ ClN	C ₇ H ₁₅ Cl ₂ N	[4][6]
Molecular Weight	147.65 g/mol	184.11 g/mol	[6][7][8][9]
Appearance	Yellow Solid	Solid	[2]
Boiling Point	67-68 °C @ 12 Torr	Not Applicable	[2][3]
Predicted Density	0.984 ± 0.06 g/cm ³	Not Available	[2]
Predicted pKa	9.24 ± 0.10	Not Applicable	[2][3]
Solubility	Dichloromethane, Methanol	Water, Methanol	[2][3]
Storage	Refrigerator (2-8 °C)	Room Temperature, keep dry	[2][3]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **2-(Chloromethyl)-1-methylpiperidine** is dominated by the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, rendering the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.

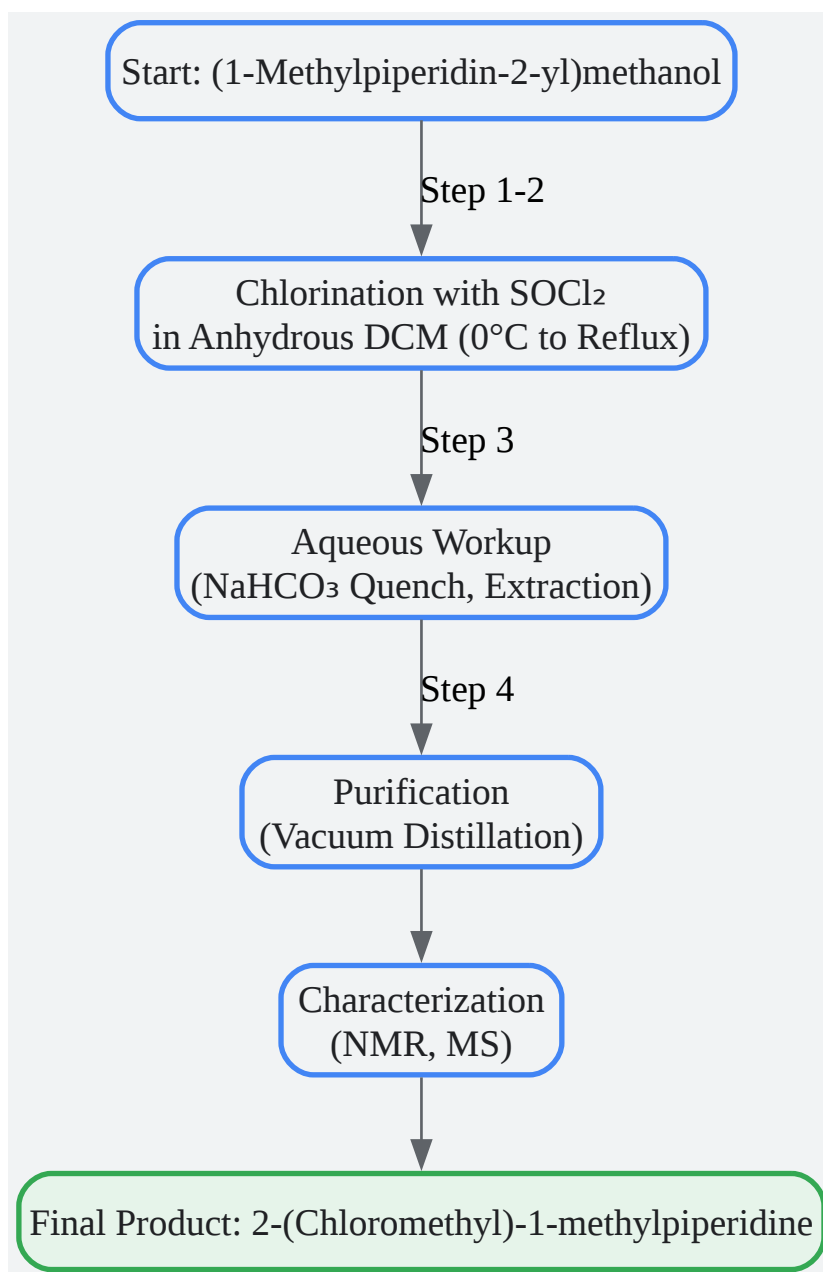
Primary Reaction Pathway: Bimolecular Nucleophilic Substitution (S_N2)

The principal mode of reaction is the S_N2 mechanism.[1] This pathway is favored because the electrophilic carbon is a primary center, which is sterically accessible to a wide range of nucleophiles.

Causality of Reactivity:

- **Electronegativity:** The highly electronegative chlorine atom withdraws electron density from the methylene carbon, creating a partial positive charge (δ^+) and making it an attractive site for nucleophiles.
- **Leaving Group Ability:** The chloride ion (Cl^-) is a stable anion and therefore an excellent leaving group, which facilitates the substitution reaction.

A variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, can displace the chloride, forming a new carbon-nucleophile bond. This versatility allows for the facile introduction of the 1-methylpiperidine-2-methyl moiety into diverse molecular scaffolds, a common strategy in the synthesis of potential drug candidates.



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